molecular formula C8H4BrClN2S B1380260 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine CAS No. 1513145-66-8

4-(3-Bromothiophen-2-yl)-2-chloropyrimidine

Cat. No. B1380260
CAS RN: 1513145-66-8
M. Wt: 275.55 g/mol
InChI Key: YBFFZHBVYBKIJC-UHFFFAOYSA-N
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Description

“4-(3-Bromothiophen-2-yl)-2-chloropyrimidine” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a ring of four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine” was achieved via a two-step process. The first step involved the condensation of commercially available 4-bromoaniline with 3-bromothiophen-2-carbaldehyde in the presence of glacial acetic acid . The second step involved a Suzuki coupling .

Scientific Research Applications

Synthesis and Antibacterial/Antifungal Properties

  • Synthesis and Applications : 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine and related compounds demonstrate potential in the synthesis of antibacterial and antifungal agents. A study involving the synthesis of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, which are closely related to 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine, highlighted their potential in developing effective antimicrobial agents (Sharma et al., 2022).

Chemical Synthesis and Analysis

  • Chemical Synthesis Techniques : The compound has been involved in studies exploring novel synthetic routes, such as the combination of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, showcasing its versatility in chemical synthesis (Verbitskiy et al., 2012).
  • Structural and Spectroscopic Analysis : Investigations into the crystal structure and spectroscopic properties of similar bromothiophene compounds have been conducted, providing insights into their molecular behavior and potential applications in various scientific fields (Anitha et al., 2019).

Material Science and Optoelectronics

  • Organic Light-Emitting Diode (OLED) Materials : Thiophene derivatives, closely related to 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine, have been researched for their potential use in functional organic light-emitting diode materials due to their promising photoluminescent properties (Xu & Yu, 2011).

Pharmaceutical Research

  • Antitumor Agents Development : Research into bithienyl-pyrimidine derivatives with strong DNA-binding capabilities has been explored, with a focus on their potential as antitumor agents. This research underlines the significance of thiophene units, a core component of 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine, in pharmaceutical applications (Chou et al., 1999).

properties

IUPAC Name

4-(3-bromothiophen-2-yl)-2-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFFZHBVYBKIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=C(C=CS2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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